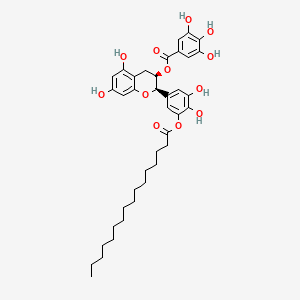

Epigallocatechin gallate 3'-palmitate

Description

Properties

CAS No. |

948837-65-8 |

|---|---|

Molecular Formula |

C38H48O12 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

[(2R,3R)-2-(3-hexadecanoyloxy-4,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(44)48-32-19-23(16-30(43)36(32)46)37-33(22-26-27(40)20-25(39)21-31(26)49-37)50-38(47)24-17-28(41)35(45)29(42)18-24/h16-21,33,37,39-43,45-46H,2-15,22H2,1H3/t33-,37-/m1/s1 |

InChI Key |

KXCIOTCUJXIMFD-PZSMLTKBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Analytical Characterization of Epigallocatechin Gallate 3 Palmitate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the covalent attachment of the palmitoyl (B13399708) group to the EGCG backbone and identifying the specific site of esterification.

NMR spectroscopy is a powerful tool for the unambiguous structural determination of EGCG derivatives. Both ¹H and ¹³C NMR are employed to confirm the structure of the synthesized product, with studies identifying it as 4′-O-palmitoyl EGCG. nih.govnih.gov The attachment of the palmitoyl chain causes characteristic shifts in the NMR spectrum compared to the parent EGCG molecule.

In ¹³C NMR analysis of 4′-O-palmitoyl EGCG, the signals corresponding to the carbon atoms of the palmitoyl chain are clearly visible, alongside the signals from the EGCG moiety. nih.gov The presence of the ester carbonyl carbon (C-p-1) at approximately 173.44 ppm is a key indicator of successful esterification. nih.gov The chemical shifts for the palmitoyl chain carbons (C-p-2 to C-p-16) appear in the aliphatic region of the spectrum. nih.gov

Table 1: ¹³C NMR Chemical Shift Data for 4′-O-palmitoyl EGCG Data recorded in DMSO-d₆ at 101 MHz. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-p-1 | 173.44 | Palmitoyl Carbonyl |

| C-11 | 165.31 | Gallate Carbonyl |

| C-7 | 156.58 | A-Ring |

| C-9 | 156.53 | A-Ring |

| C-5 | 155.66 | A-Ring |

| C-3″, C-5″ | 145.69 | D-Ring (Galloyl) |

| C-3′, C-5′ | 145.48 | B-Ring |

| C-4″ | 138.83 | D-Ring (Galloyl) |

| C-4′ | 132.40 | B-Ring |

| C-1′ | 128.65 | B-Ring |

| C-1″ | 119.10 | D-Ring (Galloyl) |

| C-2″, C-6″ | 108.67 | D-Ring (Galloyl) |

| C-2′, C-6′ | 105.51 | B-Ring |

| C-10 | 99.59 | C-Ring |

| C-8 | 97.38 | A-Ring |

| C-6 | 94.35 | A-Ring |

| C-2 | 76.54 | C-Ring |

| C-3 | 68.08 | C-Ring |

| C-p-2 | 33.31 | Palmitoyl Chain |

| C-p-3 | 31.36 | Palmitoyl Chain |

| C-p-4 to C-p-13 | 28.50-29.09 | Palmitoyl Chain |

| C-4 | 25.76 | C-Ring |

| C-p-14 | 24.48 | Palmitoyl Chain |

| C-p-15 | 22.16 | Palmitoyl Chain |

Mass spectrometry is used to determine the molecular weight of the esterification product and confirm its identity. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common analytical approach. nih.govnih.gov For EGCG-palmitate, the theoretical molecular weight is 696.8 g/mol . nih.govnih.gov

In analyses using an electrospray source in negative mode (ESI-), the deprotonated molecule [M-H]⁻ is typically observed. nih.govresearchgate.net Studies have identified a selective ion at m/z 695, corresponding to the [M-H]⁻ ion of EGCG monopalmitate. nih.govresearchgate.net Further fragmentation can yield ions corresponding to the loss of the palmitoyl group. nih.gov This technique is crucial for differentiating between mono-acylated products and other byproducts in the reaction mixture. nih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is utilized to verify the formation of the ester bond and the presence of the long hydrocarbon chain from palmitic acid. nih.govacs.org The FT-IR spectrum of EGCG-palmitate shows characteristic absorption bands that confirm its structure. acs.org

Key spectral features include:

C-H Stretching: Peaks in the region of 2800–3000 cm⁻¹ are indicative of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups of the long palmitoyl carbon chain. acs.org

Ester Carbonyl Stretching: A peak around 3384 cm⁻¹ can be attributed to the ester group, verifying the successful esterification of a hydroxyl group on the EGCG molecule. acs.org

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are indispensable for the purification of EGCG-palmitate from the reaction mixture and for its quantitative analysis.

HPLC is the predominant method for the quantitative analysis, purification, and purity assessment of EGCG-palmitate. nih.gov Reversed-phase HPLC, often coupled with a UV or MS detector, is typically employed. nih.govresearchgate.net

A common setup involves a C18 column with a gradient elution system. nih.govresearchgate.net For instance, a gradient program using two mobile phases—eluent A (e.g., 10:90 acetonitrile/water with 0.2% formic acid) and eluent B (e.g., 80:20 acetonitrile/water with 0.2% formic acid)—can effectively separate EGCG-palmitate from unreacted EGCG and other byproducts. nih.govresearchgate.net The flow rate is typically maintained at 1.0 mL/min, with detection at a wavelength of 275 nm, where the catechin (B1668976) structure absorbs strongly. nih.govresearchgate.net This method allows for the determination of product yield and purity, with one study reporting a yield of 90.6% and content of 60.1% under optimized conditions. nih.govnih.govnih.gov

Table 2: Example HPLC Method Parameters for EGCG-Palmitate Analysis Based on data from Liu et al., 2021. nih.govresearchgate.net

| Parameter | Specification |

|---|---|

| Column | Cosmosil ODS C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile/Water = 10:90 (v/v) + 0.2% Formic Acid |

| Mobile Phase B | Acetonitrile/Water = 80:20 (v/v) + 0.2% Formic Acid |

| Gradient | 0–20 min, linear gradient 0–10% B; 21–60 min, 88% B isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

Thin-Layer Chromatography (TLC) serves as a rapid and effective technique for monitoring the progress of the esterification reaction and guiding the separation of products during column chromatography. nih.govnih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate mobile phase, the components can be separated based on their polarity. nih.gov

For the separation of EGCG-palmitate, a solvent system such as petroleum ether/ethyl acetate (B1210297)/acetic acid (1:1:0.05, v/v/v) has been successfully used. nih.govresearchgate.net In this system, the more lipophilic EGCG-palmitate will have a higher Retention factor (Rf) value compared to the highly polar, unreacted EGCG. This allows for quick visualization of the main product and any impurities, facilitating the collection of pure fractions from larger-scale purification methods like flash column chromatography. nih.gov

Enhanced Physicochemical Attributes and Pharmacokinetic Implications of Epigallocatechin Gallate 3 Palmitate

Comparative Stability Profiles with Epigallocatechin Gallate (EGCG)

The esterification of EGCG with palmitic acid to form Epigallocatechin gallate 3'-palmitate (also referred to as PEGCG) results in a molecule with markedly improved stability under various environmental conditions. nih.gov This enhanced stability addresses a primary limitation of EGCG, which is its susceptibility to degradation. nih.govnih.gov

Stability in Varying pH Environments (e.g., Alkaline Conditions)

EGCG is notoriously unstable in neutral or alkaline environments, such as the conditions found in the small intestine. nih.gov Studies have shown that in a sodium phosphate (B84403) buffer at a pH of 7.4, as much as 90% of EGCG can be lost within three hours. nih.gov In an alkaline solution exposed to air, the degradation is even more rapid, with a 93% loss of EGCG observed after just one hour, leading to complete degradation within five hours. mdpi.com The primary degradation products under these conditions are EGCG dimers like P2 and Theasinensin. nih.govmdpi.com

In stark contrast, this compound demonstrates significantly greater stability under the same alkaline conditions. mdpi.com While it does undergo hydrolysis, the process is much slower. After one hour in an alkaline solution, a substantial amount of the palmitate derivative hydrolyzes to release EGCG, which then begins to oxidize. nih.govmdpi.com Complete hydrolysis of this compound, followed by the oxidation of the released EGCG into its dimers, takes approximately five hours. nih.govmdpi.com This slower rate of degradation indicates that the palmitate group provides a protective effect, enhancing the stability of the EGCG structure in alkaline pH environments. nih.gov

Table 1: Comparative Degradation in Alkaline Solution (Open Air)

| Time | Epigallocatechin Gallate (EGCG) | This compound (PEGCG) |

|---|---|---|

| 1 Hour | 93% degraded | Begins to hydrolyze into EGCG and its dimers |

| 5 Hours | 100% degraded | Completely hydrolyzed to EGCG, which is then oxidized |

Data sourced from studies on stability under alkalescent conditions. mdpi.com

Oxidative Stability and Resistance to Auto-oxidation

The polyhydroxy structure of EGCG makes it prone to auto-oxidation, particularly in environments with neutral or alkaline pH, light, and oxygen. nih.govresearchgate.net This chemical instability is a significant barrier to its practical application. nih.govacs.org The synthesis of this compound was developed specifically to overcome this instability. nih.gov

High-performance liquid chromatography (HPLC) analyses have confirmed that this compound remains stable in the presence of air for a significantly longer period than EGCG. nih.govacs.org This increased resistance to auto-oxidation means that the palmitate derivative is better preserved, which is crucial for maintaining its biological activity. mdpi.com The modification effectively enhances the molecule's shelf-life and usability in various formulations. mdpi.com

Thermal and Storage Stability Assessments

Beyond pH and oxidative challenges, EGCG is also sensitive to heat and degradation during storage. nih.govscialert.net Assessments of storage stability at room temperature reveal a clear advantage for the palmitoylated form. One study found that after 60 days of storage at room temperature, 78% of the initial amount of this compound remained. mdpi.com In comparison, only 45% of the parent EGCG compound was left under the same conditions. mdpi.com

Table 2: Room Temperature Storage Stability Over 60 Days

| Compound | Remaining Percentage (%) |

|---|---|

| This compound (PEGCG) | 78% |

| Epigallocatechin gallate (EGCG) | 45% |

Data reflects the percentage of the compound remaining after 60 days at room temperature. mdpi.com

Furthermore, thermal stability analyses have concluded that this compound is significantly more stable against heat compared to EGCG. mdpi.com This enhanced thermal and storage stability makes it a more robust compound for practical applications, particularly in food preservation and pharmaceuticals where processing and long-term storage are common. nih.govmdpi.com

Mechanisms Underlying Improved Systemic Delivery and Cellular Uptake

The structural modification of EGCG to its palmitate ester not only improves its stability but also fundamentally alters its interaction with biological membranes, leading to better delivery and cellular absorption.

Enhanced Lipid Solubility and Cell Membrane Permeability

The process of esterification, which attaches a non-polar aliphatic hydrocarbon chain (the palmitate group) to the EGCG molecule, fundamentally increases its lipid solubility. nih.gov This enhanced lipophilicity improves the compound's ability to permeate cell membranes, a critical factor for increasing its potential biological effects. nih.gov Studies have shown that the introduction of this fatty acid chain leads to a higher affinity for the lipid components of cell membranes, facilitating improved uptake. nih.gov

Role of Fatty Acyl Chain in Prolonged Retention and Slow Release

The fatty acyl chain of this compound serves a dual purpose. Besides enhancing membrane permeability, it also functions as a mechanism for prolonged retention and gradual release of the active EGCG molecule. nih.govnih.gov The ester bond linking the palmitate chain to the EGCG core is subject to hydrolysis within the body. nih.gov

This process effectively turns this compound into a prodrug. acs.org Instead of being rapidly degraded, the compound is slowly hydrolyzed in vivo, releasing free EGCG over an extended period. nih.govnih.gov This slow-release mechanism is considered a key reason for the enhanced bioavailability observed with EGCG-acyl ester derivatives. nih.gov By prolonging the effective action time of EGCG, the palmitate modification ensures a more sustained therapeutic window. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PEGCG, EGCG-palmitate |

| Epigallocatechin gallate | EGCG |

| Palmitoyl (B13399708) chloride | |

| Sodium acetate (B1210297) | |

| Acetone (B3395972) | |

| EGCG Dimer P2 | P2 |

| Theasinensin |

Molecular and Cellular Mechanisms of Biological Activities of Epigallocatechin Gallate 3 Palmitate

Anti-Cancer Mechanisms in Preclinical Cellular Models

Research into EGCG-P has revealed several mechanisms through which it exerts its anti-cancer effects at the cellular level. These actions are primarily centered on the induction of programmed cell death, disruption of cellular organelles, and interference with key signaling pathways that are often dysregulated in cancer.

EGCG-P has been shown to selectively induce cell death in malignant cells, primarily through the pathways of apoptosis and autophagy.

Studies indicate that EGCG-P promotes apoptosis in cancerous cells. While direct studies delineating the specific apoptotic pathways for EGCG-P are limited, the mechanisms of its parent compound, EGCG, are well-documented to induce a form of caspase-independent, non-apoptotic cell death. This process for EGCG is characterized by the absence of key apoptosis hallmarks such as the activation of caspase-3 or the cleavage of poly(ADP-ribose) polymerase (PARP). Given that EGCG-P shares a core structure and pro-oxidant mechanism with EGCG, it is plausible that its mode of apoptosis induction may also be caspase-independent, although further specific research is required to confirm this.

EGCG-P has been identified as a promoter of autophagy in cancer cells. Autophagy is a cellular process for degrading and recycling cellular components, and it can have a dual role in cancer. However, in the context of EGCG-P treatment, the stimulation of autophagy is linked to a cytotoxic, pro-death response rather than a pro-survival one. Research on the parent compound EGCG shows that it can induce cytotoxic autophagy, often through the inactivation of the PI3K/Akt/mTOR signaling pathway, which ultimately results in apoptosis. EGCG-P's ability to promote autophagy is considered a key part of its selective cytotoxicity against cancer cells.

A critical mechanism of cell death induced by the parent compound EGCG is through lysosomal membrane permeabilization (LMP). This process involves the disruption of the lysosomal membrane, leading to the leakage of acidic contents and potent enzymes, such as cathepsins, into the cytosol. This leakage causes widespread cellular damage and triggers a caspase-independent form of cell death. While LMP is a key mechanism for EGCG, direct evidence specifically demonstrating that EGCG-P induces LMP is not yet available in the current scientific literature. However, since EGCG-P's actions are driven by the induction of oxidative stress, a known trigger for LMP, it is a highly probable mechanism of action.

The parent compound, EGCG, is known to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and Akt pathways, promoting cell proliferation and survival. EGCG has been shown to inhibit the epidermal growth factor-dependent activation of EGFR and its subsequent signaling cascades. To date, specific studies confirming the direct inhibition of EGFR activation by EGCG-P have not been published. As a derivative designed for enhanced cellular interaction, investigating its potential effects on cell surface receptors like EGFR remains an important area for future research.

A defining feature of EGCG-P's anti-cancer activity is its function as a pro-oxidant specifically within malignant cells. Unlike in normal cells where it may exert antioxidant effects, EGCG-P selectively increases oxidative stress in cancer cells through the generation of Reactive Oxygen Species (ROS). This elevated level of ROS is a primary driver of the compound's therapeutic action, leading to the promotion of both apoptosis and autophagy. Cancer cells, due to their higher metabolic rate, often have a heightened basal level of ROS, making them more vulnerable to further oxidative stress induced by agents like EGCG-P. This selective pro-oxidant activity is central to EGCG-P's targeted cytotoxicity against cancer cells while sparing normal cells.

Data Tables

Table 1: Summary of Preclinical Findings for Epigallocatechin Gallate 3'-Palmitate

| Mechanism | Cellular Model System | Observed Effect of EGCG-Palmitate | Key Finding | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Cancerous Cells | Promotes apoptosis | Induces programmed cell death in malignant cells. | |

| Autophagy Stimulation | Cancerous Cells | Promotes autophagy | Triggers cytotoxic autophagy as part of its anti-cancer action. | |

| Pro-oxidant Effect | Cancerous vs. Normal Cells | Selectively increases ROS generation in cancer cells | Exhibits targeted cytotoxicity by acting as a pro-oxidant in malignant cells and an antioxidant in normal cells. | |

| Cellular Stability | In Vitro Medium (DMEM) | Remained stable for a longer time than EGCG | EGCG-Palmitate displays improved stability compared to its parent compound. |

Analysis of Targeted Cytotoxicity and Differential Effects on Normal vs. Malignant Cell Lines

EGCG-palmitate has demonstrated a remarkable ability to selectively target and inhibit the proliferation of cancerous cells while exhibiting minimal toxicity towards normal, healthy cells. scirp.orgsci.newsmdpi.comnih.gov This differential effect is a cornerstone of its potential as an anticancer agent. The underlying mechanism appears to be rooted in the compound's ability to modulate cellular oxidative stress.

In cancerous cells, EGCG-palmitate acts as a pro-oxidant, inducing the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). scirp.orgnih.gov This elevation in ROS levels triggers a cascade of events leading to antiproliferative and pro-apoptotic effects. scirp.orgnih.gov Specifically, the excessive oxidative stress can lead to DNA damage, activation of apoptotic pathways, and stimulation of autophagy in malignant cells. sci.newsmdpi.com

Conversely, in normal cells, EGCG-palmitate appears to function as an antioxidant. It helps to alleviate oxidative stress caused by superoxide (B77818), thereby protecting these cells from damage. scirp.orgmdpi.com This dual functionality highlights the targeted nature of EGCG-palmitate's cytotoxicity. For instance, in human oral squamous cell carcinoma cell lines, EGCG has been shown to be more toxic to malignant cells than to normal fibroblasts. nih.gov The cancerous cells exhibited a greater sensitivity to the oxidative stress induced by the compound. nih.gov Similarly, EGCG-palmitate has been observed to induce a lower proliferation rate in cancerous cells compared to normal cells and to promote apoptosis and autophagy specifically in the cancerous cells due to excess ROS generation. sci.news

This selective cytotoxicity is a significant advantage, as it suggests that EGCG-palmitate could potentially target tumors with fewer side effects on healthy tissues. Research has confirmed that EGCG-palmitate exhibits greater cytotoxicity to cancerous human embryonic kidney cells while causing lower oxidative stress to normal cells than its parent compound, EGCG. mdpi.com

Table 1: Differential Effects of EGCG-Palmitate on Normal vs. Malignant Cells

| Cell Type | Effect of EGCG-Palmitate | Key Mechanisms |

|---|---|---|

| Malignant Cells | Pro-oxidant, antiproliferative, pro-apoptotic, induces autophagy. scirp.orgsci.newsmdpi.comnih.gov | Increased production of Reactive Oxygen Species (ROS), leading to cellular stress and death. scirp.orgnih.gov |

| Normal Cells | Antioxidant, protective. scirp.orgmdpi.com | Alleviates oxidative stress. scirp.orgmdpi.com |

Antiviral Mechanisms of Action

EGCG-palmitate has demonstrated potent antiviral activity against a broad range of viruses through multiple mechanisms of action. Its lipophilic nature enhances its interaction with viral and cellular membranes, making it a formidable antiviral agent. nih.gov

Interference with Early Stages of Viral Infection (e.g., Attachment, Entry, Membrane Fusion)

A primary antiviral mechanism of EGCG-palmitate is the inhibition of the initial stages of viral infection. It has been shown to interfere with the attachment of viruses to host cell receptors, a critical first step for infection. nih.govmdpi.com By binding to viral membrane proteins, EGCG and its derivatives can prevent the virus from docking onto the cell surface. mdpi.com For example, EGCG has been reported to inhibit the attachment and entry steps of Herpes Simplex Virus (HSV) infection by interfering with viral membrane protein functions. mdpi.com It has also been shown to block the entry of Hepatitis C virus (HCV) into host cells. mdpi.com The palmitate moiety in EGCG-palmitate is thought to increase its affinity for viral and cellular membranes, thereby enhancing this inhibitory effect. nih.gov

Direct Virion Inactivation

EGCG-palmitate can directly inactivate virus particles, rendering them non-infectious. This virucidal activity is attributed to its ability to bind to and disrupt the structure of the virion. mdpi.com Electron microscopy studies have revealed that direct exposure to EGCG can cause morphological changes in the virion. mdpi.com Formulations containing EGCG-palmitate have been found to effectively inactivate human β-coronavirus after a short contact time. researchgate.net This direct action on the virus particle provides a rapid defense mechanism against infection.

Inhibition of Viral Replication Pathways

Beyond the initial stages of infection, EGCG-palmitate can also inhibit viral replication within the host cell. Even without direct contact with the virus prior to infection, a short application of EGCG-palmitate to infected cells has been shown to result in a significant inhibition of viral replication. researchgate.net This suggests that the compound can interfere with intracellular processes that are essential for the virus to multiply. For instance, a 10-minute treatment of infected cells with an EGCG-palmitate formulation led to over 99% inhibition of human β-coronavirus replication. researchgate.net

Broad-Spectrum Antiviral Efficacy against Diverse Viral Families (e.g., Influenza, Herpes Simplex Virus, Human Coronavirus)

A significant feature of EGCG-palmitate is its broad-spectrum antiviral activity. It has shown efficacy against a wide variety of both DNA and RNA viruses. mdpi.com This includes clinically relevant viruses such as influenza virus, Herpes Simplex Virus (HSV), and human coronaviruses. researchgate.net The multi-targeted nature of its antiviral action, which includes inhibiting viral attachment, entry, and replication, makes it a promising candidate for the prevention and treatment of a range of viral infections. nih.govmdpi.com Studies have shown that EGCG-palmitate is significantly more potent against influenza virus and HSV than its parent compound, EGCG. researchgate.net

Table 2: Antiviral Mechanisms of EGCG-Palmitate

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Interference with Viral Entry | Blocks viral attachment, entry, and membrane fusion by interacting with viral and cellular membranes. nih.govmdpi.com | Inhibition of Herpes Simplex Virus and Hepatitis C Virus entry. mdpi.com |

| Direct Virion Inactivation | Causes morphological changes to the virus particle, rendering it non-infectious. mdpi.com | Effective inactivation of human β-coronavirus upon direct contact. researchgate.net |

| Inhibition of Viral Replication | Interferes with intracellular pathways necessary for viral multiplication. researchgate.net | Over 99% inhibition of human β-coronavirus replication in infected cells. researchgate.net |

Antibacterial Mechanisms of Action

EGCG-palmitate also exhibits significant antibacterial properties, acting through several mechanisms to inhibit bacterial growth and survival. Its efficacy extends to both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The primary antibacterial mechanism of EGCG and its derivatives involves damaging the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For Gram-positive bacteria, EGCG is thought to bind to peptidoglycan, a major component of the cell wall, interfering with its structure and function.

Furthermore, EGCG can inhibit various bacterial enzymes and interfere with fatty acid biosynthesis. researchgate.net The production of reactive oxygen species (ROS) is another proposed mechanism for its bactericidal action.

A particularly promising area of research is the synergistic effect of EGCG and its derivatives with conventional antibiotics. Studies have shown that EGCG can enhance the efficacy of β-lactam antibiotics against carbapenem-resistant Acinetobacter baumannii. It is suggested that EGCG may inhibit efflux pumps, which are bacterial mechanisms for expelling antibiotics, thereby increasing the intracellular concentration of the drug. This synergistic action could provide a valuable strategy for combating antibiotic resistance.

Table 3: Antibacterial Mechanisms of EGCG-Palmitate

| Mechanism | Description | Target Bacteria |

|---|---|---|

| Cell Membrane Damage | Disrupts the integrity of the bacterial cell wall and membrane, causing leakage of cellular contents. | Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Interferes with the function of essential bacterial enzymes. researchgate.net | Various bacteria. researchgate.net |

| Synergism with Antibiotics | Enhances the efficacy of conventional antibiotics, potentially by inhibiting efflux pumps. | Multidrug-resistant strains like Acinetobacter baumannii. |

Enzyme Inhibitory Mechanisms

EGCG-palmitate has shown significant potential as an inhibitor of various enzymes critical to metabolic and physiological processes. Its modified structure often results in more potent inhibition compared to its parent compound, EGCG.

Inhibition of Glycosidases (e.g., α-amylase, α-glucosidase)

EGCG-palmitate is a potent inhibitor of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose metabolism. A 2021 study demonstrated that EGCG-palmitate (referred to as PEGCG) exhibited significantly stronger inhibitory activity against both enzymes compared to EGCG. The half-maximal inhibitory concentration (IC₅₀) of EGCG-palmitate for α-amylase was 1.64 µM, approximately 4.5 times more potent than EGCG (IC₅₀ of 7.44 µM). Its inhibitory effect was even more pronounced against α-glucosidase, with an IC₅₀ of 0.22 µM, making it about 52 times more effective than EGCG (IC₅₀ of 11.50 µM) and comparable to the antidiabetic drug acarbose (B1664774) (IC₅₀ of 0.15 µM).

Molecular docking simulations suggest that the enhanced inhibitory activity of EGCG-palmitate is due to its increased stability and altered binding mechanism. The long palmitate tail may anchor the molecule to the enzyme, allowing for a more stable and effective blockage of the enzyme's catalytic sites.

Table 1: Comparative Inhibitory Activity (IC₅₀) against Glycosidases

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| EGCG | 7.44 | 11.50 |

| EGCG-palmitate | 1.64 | 0.22 |

This table is generated based on data from a 2021 study on the synthesis and antidiabetic activity of EGCG-palmitate.

Antioxidant and Pro-oxidant Modulations in Specific Cellular Contexts

EGCG-palmitate exhibits a dual role as both an antioxidant and a pro-oxidant, with its effect being highly dependent on the specific cellular environment. This bimodal activity is a key aspect of its biological function, particularly in its differential effects on cancerous versus normal cells.

The parent EGCG molecule is known to act as an antioxidant at low concentrations and a pro-oxidant at higher concentrations. nih.govresearchgate.net The pro-oxidant effect is often linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), through autooxidation. nih.govnih.gov This production of ROS can induce oxidative stress and trigger apoptosis in cancer cells. nih.gov

A study on EGCG-palmitate confirmed this dual functionality and its context-dependent nature. In cancerous cells, EGCG-palmitate acts as a pro-oxidant, leading to the production of H₂O₂. This increase in ROS exerts antiproliferative and pro-apoptotic effects and can stimulate autophagy. Conversely, in normal cells, EGCG-palmitate functions as an antioxidant, helping to alleviate oxidative stress. This targeted cytotoxicity, where it selectively harms cancer cells while protecting normal cells, suggests that EGCG-palmitate has potential as a targeted therapeutic agent.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound exhibits notable antioxidant effects, primarily through its ability to scavenge reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage. The antioxidant capacity of EGCG and its derivatives is largely due to the presence of phenolic hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize free radicals. nih.govmdpi.com

The esterification of EGCG with palmitic acid to form EGCG-palmitate has been shown to create a lipophilic antioxidant. researchgate.net This enhanced lipophilicity may facilitate its interaction with cellular membranes, thereby protecting against lipid peroxidation. nih.gov The antioxidant mechanism of EGCG-palmitate involves relieving oxidative stress caused by superoxide radicals. nih.gov In its capacity as an antioxidant, EGCG-palmitate contributes to the maintenance of cellular homeostasis and the protection of neurons from oxidative damage. nih.gov

The fundamental antioxidant activities of the parent compound, EGCG, are well-documented and are presumed to be retained in its palmitate derivative. EGCG is a powerful radical scavenger, capable of protecting cells from oxidative damage induced by various pro-oxidants. nih.gov It can directly scavenge ROS and reactive nitrogen species (RNS), chelate transition metal ions like iron and copper to prevent the formation of highly reactive hydroxyl radicals, and induce the expression of antioxidant enzymes. nih.gov These mechanisms collectively contribute to the cytoprotective effects observed with EGCG and are likely to be relevant for EGCG-palmitate as well.

| Compound | Antioxidant Mechanism | Cellular Effect |

| This compound | Relieves oxidative stress caused by superoxide. nih.gov | Protects cells from oxidative damage. nih.gov |

| Epigallocatechin gallate (EGCG) | Powerful hydrogen-donating radical scavenger of ROS and RNS; Chelates divalent transition metal ions (Cu2+, Fe2+). nih.gov | Protects neurons from oxidative damage; Prevents iron-mediated DNA damage and lipid peroxidation. nih.gov |

Production of Hydrogen Peroxide (H₂O₂) and Associated Cellular Responses

Paradoxically, in addition to its antioxidant properties, this compound can also exhibit pro-oxidant effects through the generation of hydrogen peroxide (H₂O₂). nih.gov This pro-oxidant activity is often observed at higher concentrations and is a key mechanism underlying some of its biological effects, including targeted cytotoxicity towards cancer cells. nih.govnih.gov

The production of H₂O₂ by EGCG-palmitate is proposed to be a central factor in its antiproliferative and pro-apoptotic effects on cancerous cells. nih.gov The generated H₂O₂ can induce oxidative stress, leading to cellular damage and the activation of cell death pathways. Furthermore, the pro-oxidant action of EGCG-palmitate has been linked to the stimulation of autophagy. nih.gov

The parent compound, EGCG, is known to auto-oxidize, a process that generates superoxide radicals, which can then be converted to hydrogen peroxide. nih.gov This production of H₂O₂ is believed to be integral to the bactericidal and anticancer activities of EGCG. nih.gov For instance, H₂O₂ generated by EGCG plays a crucial role in its ability to kill bacteria and can enhance the efficacy of certain chemotherapy drugs. nih.gov The cellular responses to EGCG-induced H₂O₂ are diverse and can range from the activation of signaling pathways like AMP-activated protein kinase (AMPK), which regulates metabolism, to the induction of apoptosis. nih.govnih.gov It is plausible that EGCG-palmitate leverages similar H₂O₂-dependent mechanisms to exert its targeted effects.

| Compound | Pro-oxidant Mechanism | Cellular Response |

| This compound | Production of H₂O₂. nih.gov | Exerts antiproliferative and pro-apoptotic effects on cancerous cells; Stimulates autophagy. nih.gov |

| Epigallocatechin gallate (EGCG) | Auto-oxidation to generate H₂O₂. nih.gov | Induces apoptosis in cancer cells; Exhibits bactericidal activity; Activates AMPK signaling. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Epigallocatechin Gallate 3 Palmitate

Influence of Palmitate Esterification Position on Bioactivity and Stability

The position at which the palmitate group is attached to the EGCG molecule significantly impacts the derivative's stability and biological function. Chemical and enzymatic methods of esterification can lead to the formation of different isomers, with acylation occurring at various hydroxyl groups on the EGCG structure. mdpi.comresearchgate.net

One study successfully synthesized and identified 4′-O-palmitoyl EGCG (PEGCG). nih.govresearchgate.netnih.gov This specific derivative demonstrated markedly superior stability compared to the parent EGCG molecule, particularly under different environmental conditions. nih.govresearchgate.netnih.gov The enhanced stability is crucial as it can prolong the effective action time of the compound in biological systems. mdpi.com For instance, under alkaline conditions where EGCG degrades rapidly, EGCG-palmitate was found to be significantly more stable. mdpi.com

The bioactivity is also position-dependent. The 4′-O-palmitoyl EGCG derivative showed significantly enhanced inhibitory effects on α-amylase and α-glucosidase, being 4.5 and 52 times more potent than EGCG, respectively. nih.govnih.gov This suggests that esterification at the 4'-position of the B-ring is particularly effective for improving antidiabetic properties. The increased lipophilicity due to the palmitate chain at this position is believed to enhance the molecule's interaction with these enzymes. nih.govnih.gov

Table 1: Comparison of Bioactivity between EGCG and 4'-O-palmitoyl EGCG (PEGCG)

Role of Fatty Acyl Chain Length and Saturation on Biological Potency

The length and saturation of the fatty acyl chain esterified to EGCG are critical determinants of the resulting derivative's biological potency. Modifying the fatty acid component allows for the fine-tuning of the compound's physicochemical properties, which in turn affects its activity.

Chain Length: Research has consistently shown that increasing the fatty acyl chain length enhances the lipophilicity of EGCG derivatives. sciopen.commdpi.com This increased lipophilicity is associated with improved antioxidant activity in various systems. sciopen.com Long-chain derivatives are generally more stable and have stronger hydrophobicity, which can improve their ability to penetrate the lipid bilayer of cell membranes, leading to better absorption and efficacy. mdpi.comnih.gov For example, the antibacterial activity of EGCG derivatives was observed to increase with the length of the acyl chain, with EGCG-palmitate showing potent effects against Gram-positive bacteria. nih.gov However, the synthesis of derivatives with very long chains (above C6) can be challenging due to steric hindrance. nih.gov

Saturation: The degree of saturation in the fatty acid chain also plays a role. Studies have compared EGCG derivatives esterified with both saturated fatty acids, like stearic acid (C18:0), and unsaturated fatty acids, such as eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6). nih.govsciopen.com These modifications all serve to improve the lipophilicity of EGCG. nih.gov The resulting lipophilized EGCG derivatives, including those with saturated and unsaturated chains, exhibited greater antioxidant activity in scavenging free radicals than the original EGCG molecule. nih.gov The increased lipophilicity of derivatives like C18-EGCG (stearyl-EGCG) enhances their protective effect against oxidative stress in cells compared to unmodified EGCG. nih.gov

Table 2: Influence of Acyl Chain Length on Properties of EGCG Derivatives

Stereochemical Considerations in EGCG Derivatives and their Impact on Biological Efficacy

The specific three-dimensional arrangement of atoms, or stereochemistry, of EGCG and its derivatives is a crucial factor influencing their biological efficacy. EGCG itself is one of several stereoisomers of catechin (B1668976), and its specific configuration, (−)-epigallocatechin gallate, is key to its natural bioactivity. nih.govnih.gov

The synthesis of EGCG palmitate often starts with the naturally occurring (−)-epigallocatechin gallate, ensuring that the core stereochemistry is maintained. nih.govnih.gov The enhanced antidiabetic activity observed in 4′-O-palmitoyl EGCG is therefore not just a result of increased lipophilicity, but also a function of the interplay between the palmitate chain and the specific stereochemical structure of the parent EGCG molecule. nih.govnih.gov The binding affinity of these derivatives to enzymes is thought to depend on a combination of hydrophobic interactions, facilitated by the fatty acid chain, and the specific steric features of the entire molecule. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Epigallocatechin gallate | EGCG |

| Epigallocatechin gallate 3'-palmitate | EGCG-palmitate |

| 4′-O-palmitoyl EGCG | PEGCG |

| Stearic acid | SA |

| Eicosapentaenoic acid | EPA |

| Docosahexaenoic acid | DHA |

| Stearyl-EGCG | C18-EGCG |

| Acetyl chloride | - |

| Propionyl chloride | - |

| Caproyl chloride | - |

| Capryloyl chloride | - |

| Lauroyl chloride | - |

| Stearoyl chloride | - |

| Docosahexaenoyl chloride | - |

Advanced Research Directions and Emerging Applications

Development of Innovative Delivery Systems for Enhanced Efficacy (e.g., Nanocarriers, Lipid-based Systems)

The therapeutic potential of Epigallocatechin gallate (EGCG) and its derivatives, such as Epigallocatechin gallate 3'-palmitate (EGCG-palmitate), is often limited by factors like chemical instability and low bioavailability. researchgate.netscispace.com To overcome these challenges, significant research has focused on developing innovative delivery systems. Nanotechnology, in particular, offers promising strategies to improve the solubility, stability, and targeted delivery of these compounds. nih.govnih.govfrontiersin.org

A notable advancement is the creation of EGCG-palmitate nanoparticles through a "facilitated self-assembling" method. nih.govbiomedres.us This technique produces aqueous suspensions of lipid-soluble EGCG-palmitate, which has an amphipathic chemical nature. nih.gov This characteristic is advantageous, as it has been shown to significantly increase antiviral activity and enhance bioavailability in reaching target tissues. nih.gov For instance, a saline-based nanoformulation of EGCG-mono-palmitate (EC16m) was developed for potential nasal delivery. nih.govnih.gov These nanoparticles, with a median size of approximately 257 nm, demonstrated the ability to inactivate human coronaviruses and inhibit viral replication effectively in preclinical models. nih.gov

Lipid-based nanocarriers are another major area of investigation for improving EGCG delivery. nih.govfrontiersin.org These systems are particularly promising due to their biocompatibility. nih.govfrontiersin.org Key examples include:

Liposomes : These vesicular structures are composed of phospholipid bilayers that can encapsulate hydrophilic or lipophilic compounds. nih.govfrontiersin.org Liposomes loaded with EGCG have been shown to enhance the compound's accumulation in targeted tissues in animal models. nih.govfrontiersin.org Co-encapsulating EGCG with chemotherapy drugs like doxorubicin (B1662922) in liposomes has also been explored to improve cancer treatment and reduce the risk of secondary infections. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) : SLNs and the more advanced NLCs have been developed to improve the stability and loading capacity for lipophilic compounds. nih.govfrontiersin.org NLCs functionalized with molecules like folic acid have been shown to improve the transport of EGCG across the intestinal barrier, thereby enhancing its oral bioavailability. nih.gov Studies have demonstrated that EGCG-loaded SLNs and NLCs exhibit high encapsulation efficiency and long-term stability. nih.govfrontiersin.org

These nanotechnology-based systems work by extending circulation times, enabling environmentally responsive release, and allowing for surface modifications with targeting ligands for precise delivery to specific cells, such as cancer cells. nih.gov

Table 1: Characteristics of EGCG and EGCG-Palmitate Delivery Systems

| Delivery System | Compound | Key Features | Reported Size (Median/Approx.) | Encapsulation Efficiency | Source(s) |

|---|---|---|---|---|---|

| Self-Assembled Nanoparticles | EGCG-mono-palmitate (EC16m) | Amphipathic, enhanced antiviral activity and bioavailability, suitable for nasal delivery. | 257 nm | N/A | nih.gov |

| Liposomes | EGCG | Increased accumulation in tissues; allows for co-encapsulation with other drugs. | 100-157 nm | 57% - 100% | nih.govnih.govfrontiersin.org |

| Nanostructured Lipid Carriers (NLCs) | EGCG | Improved stability and loading capacity; can be functionalized for targeted delivery. | ~300 nm | ~90% | nih.govnih.govfrontiersin.org |

| Polymeric Nanoparticles (Gelatin/Chitosan) | EGCG | Modified with wheat germ agglutinin (WGA) for oral delivery. | N/A | N/A | nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Models

The therapeutic efficacy of EGCG and its derivatives can potentially be enhanced when used in combination with other bioactive compounds. Preclinical studies are actively exploring these synergistic interactions to develop more effective treatment strategies for various diseases. It has been suggested that the preventive effects of green tea catechins may be stronger when used as a mixture rather than with EGCG alone, as the compounds could be metabolically stimulated to form more potent bioactive molecules. nih.govaacrjournals.org

One significant area of research is in neuroprotection. A preclinical study on subarachnoid hemorrhage in rats investigated the combined effect of EGCG-loaded nanoparticles (EGCG-NPs) and nimodipine, a calcium channel blocker. nih.gov The results showed that the co-treatment exhibited significant synergistic effects against neuronal cell death by suppressing oxidative stress, calcium overloading, and mitochondrial dysfunction. nih.gov This suggests that such a combination could be a promising strategy for treating this type of stroke. nih.gov

In cancer research, the combination of EGCG with conventional chemotherapy drugs has shown promise. The co-encapsulation of EGCG and doxorubicin within liposomes was developed as a dual-effect strategy to target cancer cells precisely while reducing the toxicity to healthy cells and minimizing the risk of chemotherapy-induced secondary infections. nih.gov Furthermore, preclinical studies have indicated potential synergism between EGCG and epidermal growth factor receptor (EGFR) inhibitors in suppressing the growth of aerodigestive tumor cells. aacrjournals.org

The synergistic potential of EGCG extends to other conditions as well. In a mouse model of renal disease, co-treatment with EGCG and candesartan, an angiotensin receptor blocker, produced better results in reducing key inflammatory and apoptotic factors compared to when either compound was used alone. mdpi.com

Table 2: Examples of Preclinical Studies on Synergistic Effects of EGCG

| EGCG Formulation | Combined Compound | Preclinical Model | Key Synergistic Finding | Source(s) |

|---|---|---|---|---|

| EGCG-loaded PEGylated-PLGA Nanoparticles | Nimodipine | Subarachnoid Hemorrhage (Rat Model) | Enhanced neuroprotection by suppressing oxidative stress, Ca2+ overload, and mitochondrial dysfunction. | nih.gov |

| EGCG (in Liposomes) | Doxorubicin | Cancer Therapy (General) | Improved cancer cell targeting and potential reduction of chemotherapy-induced secondary infections. | nih.gov |

| EGCG | Candesartan | Renal Disease (Mouse Model) | Greater reduction in inflammatory and apoptotic markers (NF-κB, p38-MAPK, caspase 3). | mdpi.com |

| Green Tea Extract (GTE) | EGFR Inhibitors | Aerodigestive Tumor Cells | Potential synergistic inhibition of tumor cell growth. | aacrjournals.org |

Computational Modeling and Molecular Docking Simulations for Elucidating Binding Mechanisms

Computational methods, including molecular modeling and docking simulations, are powerful tools for understanding the interactions between bioactive compounds and their biological targets at a molecular level. nih.gov These in silico techniques provide crucial insights into binding affinities, conformations, and potential mechanisms of action, guiding further experimental research and drug design. mdpi.comnih.gov

Specifically for EGCG-palmitate (PEGCG), molecular docking simulations have been employed to elucidate its enhanced biological activity compared to its parent compound, EGCG. nih.govnih.gov A study investigating the antidiabetic potential of PEGCG used molecular docking to simulate its interaction with α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. nih.govnih.gov The simulations revealed that PEGCG binds directly to the catalytic sites of these enzymes, with a binding conformation distinct from that of EGCG. nih.gov This occupation of the catalytic pockets is believed to be the mechanism behind its superior inhibitory effect. nih.gov

Broader computational studies on EGCG have shed light on its pleiotropic effects. Molecular dynamics simulations have been used to explore how EGCG interacts with various macromolecules:

Proteins: Atomistic simulations have explored the binding of EGCG to the hydrophobic cleft of cardiac muscle troponin C, a key protein in heart contractions, suggesting a mechanism for its cardioprotective effects. semanticscholar.orgplos.org Docking studies have also predicted the binding of EGCG to critical enzymes and receptors involved in cancer, such as DNA methyltransferase (DNMT) and histone deacetylase 1 (HDAC1), supporting its role in epigenetic modulation. mdpi.com

Nucleic Acids: Enhanced sampling techniques and molecular dynamics simulations have investigated the direct interaction between EGCG and double-stranded DNA. nih.gov These studies suggest a stable binding complex is formed through the intercalation of one of EGCG's aromatic rings into the DNA structure, potentially influencing gene expression. nih.gov

These computational approaches allow researchers to estimate binding energies and identify the crucial intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov By predicting how compounds like EGCG-palmitate fit into the active sites of proteins, these simulations help explain their biological activities and support their development as therapeutic agents. mdpi.comnih.gov

Table 3: Examples of Molecular Docking and Simulation Studies of EGCG and Derivatives

| Compound | Biological Target | Method | Key Finding | Source(s) |

|---|---|---|---|---|

| EGCG Palmitate (PEGCG) | α-amylase and α-glucosidase | Molecular Docking | Binds directly to catalytic sites, explaining its enhanced inhibitory activity compared to EGCG. | nih.govnih.gov |

| EGCG | Cardiac Muscle Troponin C (cCTnC) | Atomistic Simulations (MD, Metadynamics) | Favorable binding to the protein's hydrophobic cleft, suggesting a mechanism for regulating calcium signaling. | semanticscholar.orgplos.org |

| EGCG | Double-Stranded DNA | Molecular Dynamics Simulation | A stable complex is formed via intercalation, suggesting a mode of interaction with nucleic acids. | nih.gov |

| EGCG Analogs | Proteasome β5 subunit | Molecular Modeling | Estimated binding energies and identified key hydrophobic and hydrogen bond interactions. | nih.gov |

| EGCG | SARS-CoV-2 Proteins (e.g., PLpro) | Molecular Docking | Demonstrated good docking scores (−8.9 kcal/mol), indicating potential binding to viral proteins. | nih.gov |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Epigallocatechin gallate 3'-palmitate in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact. Conduct experiments in well-ventilated areas with local exhaust systems. Store the compound at 2–8°C in airtight, light-protected containers. Avoid incompatible materials (e.g., oxidizers) and static electricity during transfers. Immediate decontamination of spills with inert absorbents is critical .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Employ HPLC (≥98% purity validation), mass spectrometry (for molecular weight confirmation), and NMR spectroscopy (structural elucidation). Cross-reference with certified reference standards from suppliers like MedChemExpress. Stability testing under recommended storage conditions (2–8°C, light-sensitive) ensures integrity over time .

Q. What analytical techniques are recommended for characterizing this compound in aqueous solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation states and UV-Vis spectroscopy for quantification (λmax ~273 nm). Solubility challenges in aqueous media may require co-solvents (e.g., DMSO ≤0.1%), validated via cytotoxicity controls in cell-based assays .

Advanced Research Questions

Q. What experimental models are suitable for studying the antiviral mechanisms of this compound against RNA viruses?

- Methodological Answer : Utilize porcine reproductive and respiratory syndrome virus (PRRSV) models to evaluate viral entry inhibition (IC50: 10–50 µM). For flaviviruses (e.g., Zika, Dengue), plaque reduction assays in Vero cells quantify dose-dependent efficacy. Include controls for cytotoxicity (e.g., MTT assays) and validate results across primary cell lines to mitigate model-specific biases .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Standardize variables such as viral load (MOI 0.1–1), treatment duration (24–72 hours), and cell viability assays (MTT vs. ATP-based). Meta-analyses should stratify data by cell type (e.g., macrophages vs. epithelial cells) and concentration thresholds. Replicate experiments with radical scavengers (e.g., N-acetylcysteine) to clarify redox-dependent mechanisms .

Q. What strategies optimize the study of lipid membrane interactions mediated by the palmitoyl moiety?

- Methodological Answer : Fluorescence anisotropy and surface plasmon resonance (SPR) quantify membrane integration efficiency. In EBV latency models, lipidomic profiling identifies palmitate-dependent viral envelope formation disrupted by FAS enzyme inhibition. Molecular dynamics simulations predict interaction sites in lipid bilayers .

Q. How should laboratories assess the environmental impact of this compound waste?

- Methodological Answer : Adhere to OECD guidelines 201/202 for acute aquatic toxicity testing (e.g., Daphnia magna LC50). Neutralize waste via chemical precipitation (per SDS Section 6) and monitor discharge streams using LC-MS to detect residual concentrations. Implement spill containment protocols to prevent drainage contamination .

Notes on Data Gaps and Contradictions

- Safety Data Discrepancies : While MedChemExpress reports no hazardous components , Shanghai Aladdin identifies acute oral toxicity (H302) and skin sensitization (H317). Researchers should reconcile these by consulting updated SDS and conducting in-house risk assessments .

- Ecological Impact : Limited data on biodegradability and bioaccumulation necessitate precautionary measures (e.g., waste neutralization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.